molecular formula C10H8OS B074777 3-Acetylthianaphthene CAS No. 1128-05-8

3-Acetylthianaphthene

Cat. No.: B074777
CAS No.: 1128-05-8
M. Wt: 176.24 g/mol
InChI Key: ZTTZKDDWXHQKSY-UHFFFAOYSA-N
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Description

3-Acetylthianaphthene is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by its molecular formula C10H8OS and a molecular weight of 176.24 g/mol . This compound is known for its unique structure, which includes a thianaphthene ring substituted with an acetyl group at the third position.

Scientific Research Applications

3-Acetylthianaphthene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylthianaphthene can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of thianaphthene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylthianaphthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Acetylthianaphthene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

  • 2-Acetylthianaphthene
  • 4-Acetylthianaphthene
  • 3-Acetylbenzothiophene

Comparison: 3-Acetylthianaphthene is unique due to its specific substitution pattern on the thianaphthene ring. This structural difference influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZKDDWXHQKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074457
Record name 3-Acetylbenzothiophene
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-05-8
Record name 3-Acetylbenzothiophene
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URL https://commonchemistry.cas.org/detail?cas_rn=1128-05-8
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Record name Ketone, methyl 3-thianaphthenyl
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Record name 3-Acetylthianaphthene
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Record name 3-Acetylbenzothiophene
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Record name 1-(1-benzothiophen-3-yl)ethan-1-one
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Record name 3-Acetylbenzothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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